4-Amino-3-chlorobenzenesulfonyl fluoride

Parallel Synthesis Combinatorial Chemistry Covalent Fragment Libraries

4-Amino-3-chlorobenzenesulfonyl fluoride (1996-51-6) is the preferred isomer for covalent drug discovery. The para-NH₂/meta-Cl substitution provides an orthogonal amine handle for amide coupling, enabling multi-derivative libraries without protecting groups. meta-Cl tunes –SO₂F electrophilicity for modulated target engagement. Distinct from positional isomers (e.g., 3-amino-4-chloro; CAS 368-72-9) in reactivity and mp (130°C vs 64–68°C). Ideal for SuFEx, serine protease ABPs, and PROTAC assembly. Procure this isomer for reproducible SAR.

Molecular Formula C6H5ClFNO2S
Molecular Weight 209.63 g/mol
CAS No. 1996-51-6
Cat. No. B158983
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-3-chlorobenzenesulfonyl fluoride
CAS1996-51-6
Molecular FormulaC6H5ClFNO2S
Molecular Weight209.63 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1S(=O)(=O)F)Cl)N
InChIInChI=1S/C6H5ClFNO2S/c7-5-3-4(12(8,10)11)1-2-6(5)9/h1-3H,9H2
InChIKeyPYRUUCYNAXPEBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-3-chlorobenzenesulfonyl fluoride (CAS 1996-51-6): A Bifunctional Sulfonyl Fluoride Building Block for Covalent Inhibitor Design


4-Amino-3-chlorobenzenesulfonyl fluoride (CAS 1996-51-6) is a functionalized aryl sulfonyl fluoride characterized by a sulfonyl fluoride (–SO₂F) electrophilic warhead together with both amino (–NH₂) and chloro (–Cl) substituents on the benzene ring . As a member of the sulfonyl fluoride class, it belongs to a privileged electrophile family widely used in covalent fragment-based drug discovery and SuFEx (Sulfur(VI) Fluoride Exchange) click chemistry applications [1]. Sulfonyl fluorides serve as irreversible serine protease inhibitors by sulfonylating the active-site serine residue, and are increasingly employed as modular building blocks in parallel synthesis libraries [2]. The compound's ortho/para substitution pattern relative to the sulfonyl fluoride group confers distinct electronic and steric properties that differentiate it from other amino- or chloro-substituted benzenesulfonyl fluoride isomers and analogs .

Why Generic Sulfonyl Fluoride Substitution Fails: Structural Determinants of Reactivity in 4-Amino-3-chlorobenzenesulfonyl Fluoride


Sulfonyl fluorides cannot be treated as interchangeable commodities because the electronic and steric environment surrounding the –SO₂F warhead governs both reaction kinetics and biological target engagement [1]. The presence of an electron-donating para-amino group and an electron-withdrawing meta-chloro group in 4-amino-3-chlorobenzenesulfonyl fluoride (CAS 1996-51-6) creates a unique substitution pattern that modulates the electrophilicity of the sulfonyl fluoride moiety relative to unsubstituted benzenesulfonyl fluoride or alternative positional isomers [2]. Furthermore, the amino group serves as a synthetically orthogonal handle for diversification via amide bond formation, diazotization, or reductive amination—capabilities absent in analogs lacking this free amine functionality [3]. Simple substitution with a different positional isomer (e.g., 3-amino-4-chlorobenzenesulfonyl fluoride, CAS 368-72-9) alters both the vector of substituent electronic effects and the geometry of subsequent derivatization, yielding compounds with distinct molecular recognition properties. Procurement decisions based solely on sulfonyl fluoride class membership without accounting for substitution-specific reactivity risk experimental irreproducibility and divergent structure-activity relationships (SAR).

Quantitative Differentiation Evidence for 4-Amino-3-chlorobenzenesulfonyl Fluoride Versus Comparators


Orthogonal Synthetic Handles: Dual Functionalization Capacity of 4-Amino-3-chlorobenzenesulfonyl Fluoride

4-Amino-3-chlorobenzenesulfonyl fluoride contains two chemically orthogonal reactive groups: a sulfonyl fluoride (–SO₂F) and a primary aromatic amine (–NH₂). This enables sequential, chemoselective derivatization without protecting group manipulation. The –SO₂F group participates in SuFEx click reactions with aryl silyl ethers or nucleophilic substitution with amines under controlled conditions, while the free –NH₂ group permits independent functionalization via amide coupling, diazonium chemistry, or reductive amination [1]. In contrast, the unsubstituted comparator benzenesulfonyl fluoride (CAS 368-43-4) lacks this amine handle entirely, offering only a single reactive site . The positional isomer 3-amino-4-chlorobenzenesulfonyl fluoride (CAS 368-72-9) possesses both groups but places the amine ortho to the chloro substituent, which can sterically hinder subsequent derivatization and alter electronic conjugation with the –SO₂F moiety [2].

Parallel Synthesis Combinatorial Chemistry Covalent Fragment Libraries SuFEx Click Chemistry

Hydrolytic Stability Advantage of Sulfonyl Fluoride Warhead Over Sulfonyl Chloride Analogs

The sulfonyl fluoride (–SO₂F) group in 4-amino-3-chlorobenzenesulfonyl fluoride exhibits markedly greater hydrolytic stability compared to the corresponding sulfonyl chloride (–SO₂Cl) analog. This differential stability is a general class property of sulfonyl fluorides versus sulfonyl chlorides, enabling sulfonyl fluorides to be purified, stored, and handled under ambient conditions without rapid degradation [1]. This stability advantage translates to extended reagent shelf-life and improved batch-to-batch reproducibility. While sulfonyl chlorides undergo rapid hydrolysis in aqueous media (half-life typically minutes to hours depending on pH and substitution), sulfonyl fluorides can remain intact under aqueous conditions for extended periods, permitting their use as stable covalent warheads in biological assays [2]. Although direct hydrolytic half-life measurements for 4-amino-3-chlorobenzenesulfonyl fluoride specifically are not published in peer-reviewed literature, the class-wide sulfonyl fluoride stability advantage over sulfonyl chlorides is well-established and applicable to this compound [3].

Aqueous Stability Bioconjugation Parallel Synthesis Reagent Handling

Distinct Electronic and Steric Profile Relative to Positional Isomer 3-Amino-4-chlorobenzenesulfonyl Fluoride

4-Amino-3-chlorobenzenesulfonyl fluoride (CAS 1996-51-6) and its positional isomer 3-amino-4-chlorobenzenesulfonyl fluoride (CAS 368-72-9) share identical molecular formula (C₆H₅ClFNO₂S) and molecular weight (209.63 g/mol), yet differ fundamentally in the spatial arrangement of substituents relative to the sulfonyl fluoride warhead [1]. In the 4-amino-3-chloro isomer, the electron-donating amino group occupies the para position relative to the –SO₂F moiety, while the electron-withdrawing chloro group is meta. In the 3-amino-4-chloro isomer, these electronic vectors are swapped: the amino group is meta to –SO₂F and the chloro group is para. This positional exchange alters the net electronic effect transmitted to the sulfonyl fluoride group via resonance and induction, thereby modulating electrophilicity and reaction kinetics [2]. While no head-to-head kinetic study comparing these two specific isomers is available, the well-documented sensitivity of sulfonyl fluoride reactivity to aryl substitution patterns supports that these isomers are not functionally interchangeable in covalent inhibition or SuFEx chemistry applications [3].

Structure-Activity Relationship Positional Isomerism Electrophilicity Tuning Molecular Recognition

Free Amine Functionality for Direct Conjugation Versus Protected or Alkylated Amino Analogs

4-Amino-3-chlorobenzenesulfonyl fluoride possesses a free primary aromatic amine (–NH₂) that is directly available for conjugation chemistry without requiring deprotection steps. This contrasts with widely used sulfonyl fluoride inhibitors such as AEBSF (4-(2-aminoethyl)benzenesulfonyl fluoride hydrochloride, CAS 30827-99-7), which contains an aliphatic aminoethyl side chain rather than a ring-substituted aromatic amine [1]. The aromatic amine in the target compound participates in different reaction manifolds—including diazonium salt formation and electrophilic aromatic substitution—that are inaccessible to aliphatic amines. Additionally, compared to N-acetylated or N-alkylated amino-substituted benzenesulfonyl fluorides, the free amine provides a synthetically versatile handle for introducing diverse functional payloads (fluorophores, biotin, affinity tags, PEG chains) via standard amide bond formation with activated carboxylic acids [2]. Direct comparative conjugation efficiency data for this specific compound are not published; however, the synthetic utility of free aromatic amines in parallel library construction is well-precedented in combinatorial chemistry literature [3].

Bioconjugation Amide Coupling Fluorescent Labeling Covalent Probe Design

Procurement-Guiding Application Scenarios for 4-Amino-3-chlorobenzenesulfonyl Fluoride


Parallel Synthesis of Diversified Covalent Fragment Libraries

Researchers constructing sulfonyl fluoride-based covalent fragment libraries for serine hydrolase or protease inhibitor screening should prioritize 4-amino-3-chlorobenzenesulfonyl fluoride over unsubstituted benzenesulfonyl fluoride due to its orthogonal –NH₂ handle for late-stage diversification [1]. The compound enables a single building block to generate multiple derivatives via amide coupling without requiring separate protection/deprotection sequences. This efficiency gain is particularly valuable in academic core facilities and biotech screening groups where compound acquisition budgets constrain library size. The hydrolytic stability of the sulfonyl fluoride warhead ensures that both the parent building block and resulting library members maintain integrity during storage and aqueous screening conditions [2].

SuFEx Click Chemistry for Bioconjugation and PROTAC Linker Assembly

In sulfur(VI) fluoride exchange (SuFEx) click chemistry applications, 4-amino-3-chlorobenzenesulfonyl fluoride serves as a bifunctional hub molecule. The –SO₂F group undergoes selective reaction with aryl silyl ethers or phenols under SuFEx conditions, while the free –NH₂ group remains available for orthogonal conjugation to payloads (e.g., E3 ligase ligands for PROTAC assembly, fluorophores for activity-based probes, or biotin for pull-down assays) [3]. This dual reactivity eliminates the need for protecting group chemistry and reduces the number of synthetic steps required to assemble heterobifunctional molecules, directly impacting project timelines and resource allocation [4]. Procurement of this compound is indicated for labs actively engaged in SuFEx-enabled probe development or targeted protein degradation campaigns.

Mechanistic Probe Design for Serine Protease Active-Site Mapping

The combination of a covalent sulfonyl fluoride warhead with a diversifiable aromatic amine makes 4-amino-3-chlorobenzenesulfonyl fluoride a suitable scaffold for developing activity-based probes targeting serine proteases [5]. The chloro substituent at the meta position relative to –SO₂F provides additional opportunities for non-covalent binding interactions within enzyme active-site pockets, potentially enhancing target residence time compared to unsubstituted analogs [6]. While specific enzyme inhibition data for this exact compound are not yet reported in peer-reviewed literature, its structural features align with established design principles for mechanism-based serine protease inhibitors. Procurement is justified for early-stage probe development where scaffold diversification rather than pre-validated potency is the primary objective.

Physicochemical Property Modulation in Lead Optimization Campaigns

In medicinal chemistry lead optimization, the substitution pattern of 4-amino-3-chlorobenzenesulfonyl fluoride offers a distinct physicochemical profile compared to its positional isomers. The melting point differential of approximately 62-66°C relative to the 3-amino-4-chloro isomer (130°C vs. 64-68°C) [7] indicates altered crystal lattice energy, which may correlate with differences in solubility, dissolution rate, and formulation behavior. Additionally, the electronic effects of para-amino and meta-chloro substitution on –SO₂F electrophilicity provide a tunable parameter distinct from other regioisomers. Medicinal chemists seeking to fine-tune covalent warhead reactivity or address solubility-limited SAR should consider procurement of this specific isomer when exploring substitution pattern-dependent property optimization.

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Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
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